N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is a complex organic compound characterized by the presence of a thiophene ring, a piperidine ring, and a cyclopropanesulfonamide group
Mechanism of Action
Target of Action
The primary target of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is the hypoxia-inducible factor 1 (HIF-1) pathways . HIF-1 is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
This compound: interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This interaction results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The biochemical pathways affected by This compound involve the HIF-1 pathways, particularly the HIF-1α protein and downstream target gene p21 . The activation of these pathways leads to the upregulation of cleaved caspase-3 expression, promoting apoptosis in tumor cells .
Result of Action
The molecular and cellular effects of This compound ’s action include the induction of HIF-1α protein and downstream target gene p21 expression . This leads to the upregulation of cleaved caspase-3 expression, which promotes apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide typically involves multiple steps:
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Formation of the Piperidine Intermediate: : The initial step involves the synthesis of the piperidine intermediate. This can be achieved by reacting thiophen-3-ylmethanol with piperidine under basic conditions to form 1-(thiophen-3-ylmethyl)piperidine.
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Cyclopropanesulfonamide Formation: : The next step involves the introduction of the cyclopropanesulfonamide group. This can be done by reacting the piperidine intermediate with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine.
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Final Product Formation: : The final step involves the coupling of the intermediate with a suitable reagent to form the desired compound, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
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Reduction: : The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where various nucleophiles can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study the interactions of thiophene-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may be investigated for its activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
- N-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
- N-((1-(benzyl)piperidin-4-yl)methyl)cyclopropanesulfonamide
Uniqueness
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)cyclopropanesulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties. This makes it a valuable compound for studying the effects of heteroaromatic rings in various chemical and biological contexts.
Properties
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S2/c17-20(18,14-1-2-14)15-9-12-3-6-16(7-4-12)10-13-5-8-19-11-13/h5,8,11-12,14-15H,1-4,6-7,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RERIMWNLSJYPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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